

discovery and history of 7-Methoxyquinoline-3-carboxylic acid

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Compound of Interest

Compound Name: 7-Methoxyquinoline-3-carboxylic acid

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An In-depth Technical Guide to the Discovery and History of **7-Methoxyquinoline-3-carboxylic Acid**

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of a vast array of therapeutic agents.^[1] This technical guide provides a comprehensive exploration of a specific, yet significant, member of this family: **7-Methoxyquinoline-3-carboxylic acid**. We trace the historical lineage from the initial discovery of quinoline in coal tar to the development of sophisticated synthetic routes for its functionalized derivatives.^{[1][2]} This document details the foundational chemical principles, key synthetic reactions like the Gould-Jacobs cyclization, and the evolution of this compound as a valuable intermediate in drug discovery.^{[3][4]} By synthesizing historical context with modern applications, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of quinoline-based molecules.

Chapter 1: The Quinoline Scaffold: A Historical Perspective

The Dawn of Quinoline: From Coal Tar to Chemical Synthesis

The story of quinoline begins not in a flask, but in the byproducts of industrialization. In 1834, German chemist Friedlieb Ferdinand Runge first isolated the parent compound, which he named "leukol," from coal tar.^[2] This discovery marked the entry of a new heterocyclic system into the chemical lexicon. A few years later, in 1842, Charles Gerhardt obtained the same compound through the distillation of the antimalarial alkaloid quinine, naming it Chinoilin.^[2] This dual discovery highlighted the scaffold's presence in both natural products and industrial materials, foreshadowing its future importance. However, reliance on isolation from these sources was inefficient and offered little control over substitution patterns, creating a clear need for rational, laboratory-based synthetic methods.

Foundational Syntheses: Establishing the Quinoline Core

The late 19th and early 20th centuries saw a flurry of activity aimed at constructing the quinoline ring system from simpler aniline-based precursors. These "named reactions" became the bedrock of quinoline chemistry, allowing for systematic variation and the production of derivatives with tailored properties. Key among these are:

- Skraup Synthesis: A vigorous reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.^[2]
- Doebner-von Miller Reaction: A more flexible method using anilines and α,β -unsaturated carbonyl compounds, allowing for greater diversity in the final product.^[2]
- Gould-Jacobs Reaction: This reaction, starting from an aniline and ethyl ethoxymethylenemalonate, is particularly crucial as it provides a direct and reliable route to 4-hydroxyquinoline-3-carboxylic acid esters, which are key precursors to the title compound and its analogs.^{[2][5]}

These methods transformed quinoline chemistry from an observational science into a synthetic one, paving the way for the targeted design of molecules with specific functions.

Chapter 2: Synthesis and Discovery of 7-Methoxyquinoline-3-carboxylic Acid

The synthesis of a specifically substituted molecule like **7-Methoxyquinoline-3-carboxylic acid** relies on the strategic application of these foundational reactions to appropriately chosen starting materials. The Gould-Jacobs reaction is an exemplary pathway for achieving this substitution pattern.

Key Synthetic Strategy: The Gould-Jacobs Reaction

The logic of using the Gould-Jacobs reaction lies in its predictable regiochemistry and its ability to install the crucial carboxylic acid precursor at the 3-position. The synthesis begins with an aniline bearing the desired methoxy group at the meta-position (i.e., m-anisidine or 3-methoxyaniline). This aniline is reacted with a malonic ester derivative, followed by a high-temperature thermal cyclization and subsequent saponification to yield the final acid.

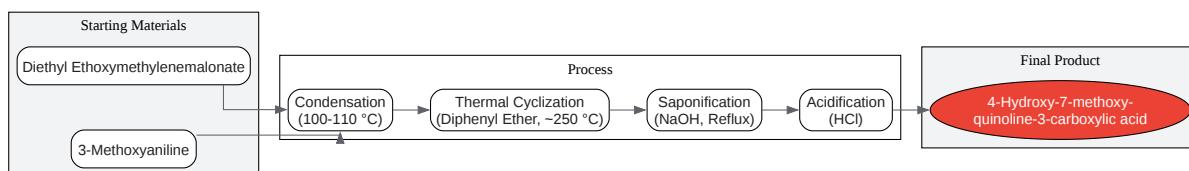
Experimental Protocol 1: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol describes the synthesis of a common precursor, which can then be further modified.

- Step 1: Condensation:
 - In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
 - Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction progress can be monitored by TLC.
 - Upon completion, cool the mixture to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, will often crystallize upon standing or can be used directly.
- Step 2: Thermal Cyclization:
 - The crude intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.

- The solution is heated to reflux (approx. 250-260 °C) for 30-60 minutes. This high temperature is required to drive the intramolecular cyclization onto the aromatic ring.
- Cool the reaction mixture and dilute with a hydrocarbon solvent like hexane to precipitate the cyclized product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.
- Filter the solid product and wash with hexane to remove the diphenyl ether.
- Step 3: Saponification (Hydrolysis):
 - Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
 - Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved and the hydrolysis is complete.
 - Cool the solution to room temperature and slowly acidify with concentrated hydrochloric acid to a pH of ~2.
 - The target compound, **4-hydroxy-7-methoxyquinoline-3-carboxylic acid**, will precipitate as a solid.
 - Filter the solid, wash thoroughly with water, and dry in a vacuum oven to yield the final product.[6]

Visualization: Gould-Jacobs Synthesis Workflow



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Caption: Workflow for the Gould-Jacobs synthesis of a key quinoline-3-carboxylic acid precursor.

Deoxygenation to Yield 7-Methoxyquinoline-3-carboxylic Acid

To obtain the title compound, the 4-hydroxy group of the precursor must be removed. This is typically a two-step process involving conversion of the hydroxyl to a better leaving group (e.g., a chloride) followed by reductive dehalogenation.

Experimental Protocol 2: Conversion to 2-Chloro-7-methoxyquinoline-3-carboxylic acid

This protocol is adapted from procedures for similar quinoline systems.[\[7\]](#)[\[8\]](#)

- Step 1: Chlorination:
 - Place **4-hydroxy-7-methoxyquinoline-3-carboxylic acid** (1.0 eq) in a round-bottom flask.
 - Carefully add phosphoryl chloride (POCl_3 , 5-10 eq) under an inert atmosphere (e.g., nitrogen or argon).
 - Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and reactive nature of POCl_3 .
 - Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl_3 .
 - The solid product, **2-chloro-7-methoxyquinoline-3-carboxylic acid**, will precipitate.
 - Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

The resulting 2-chloro derivative can then be subjected to various catalytic hydrogenation conditions (e.g., H₂, Pd/C) to remove the chlorine atom and yield **7-Methoxyquinoline-3-carboxylic acid**. This multi-step process highlights the compound's status as a deliberately synthesized molecule rather than a naturally occurring one.

Chapter 3: Physicochemical Properties and Characterization

The identity and purity of **7-Methoxyquinoline-3-carboxylic acid** are confirmed through standard analytical techniques. Its core properties are summarized below.

Property	Value	Source(s)
CAS Number	474659-26-2	[9][10]
Molecular Formula	C ₁₁ H ₉ NO ₃	[9][11]
Molecular Weight	203.19 g/mol	[9][10]
Monoisotopic Mass	203.05824 Da	[10][11]
Appearance	Typically an off-white to yellow solid	General
Topological Polar Surface Area	59.4 Å ²	[10]
XLogP3	1.7 - 1.9	[10][11]

Characterization would typically involve ¹H NMR spectroscopy to confirm the positions of aromatic protons and the methoxy group, ¹³C NMR to identify all unique carbon atoms, and mass spectrometry to verify the molecular weight.

Chapter 4: Significance and Applications in Drug Discovery

7-Methoxyquinoline-3-carboxylic acid is not typically an end-product but rather a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.

[3]

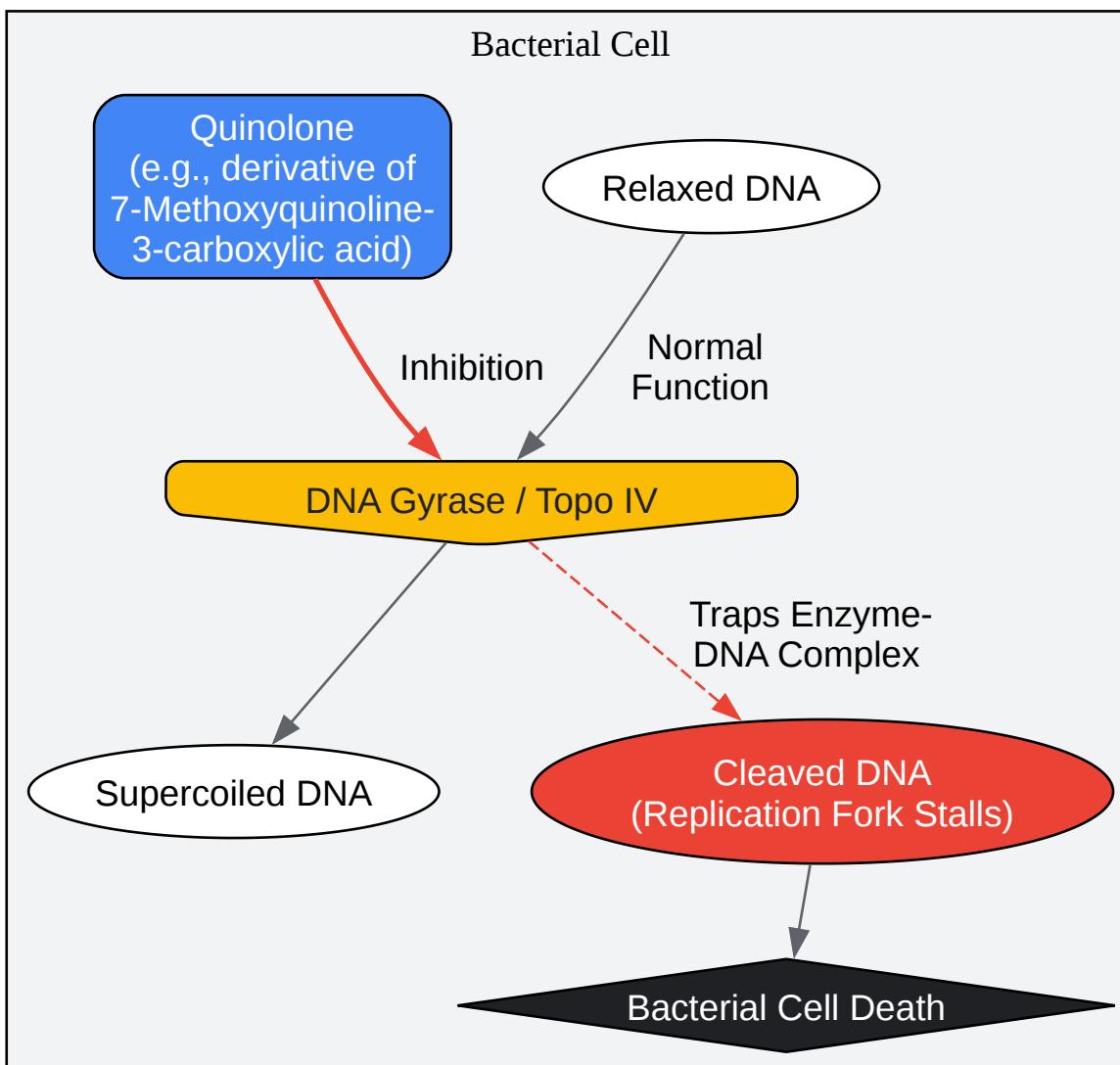
A Privileged Scaffold for Antimicrobial Agents

The quinoline core is central to the quinolone and fluoroquinolone classes of broad-spectrum antibiotics. These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby halting bacterial proliferation. While the final drugs are more complex, the synthesis of novel analogs often involves intermediates like **7-Methoxyquinoline-3-carboxylic acid** to explore how different substitution patterns affect potency, spectrum, and resistance profiles.[\[3\]](#)[\[8\]](#)

Applications in Kinase Inhibition and Anticancer Research

The quinoline ring is also a recognized scaffold for the development of protein kinase inhibitors. A study on derivatives of 3-quinoline carboxylic acid identified compounds that inhibit protein kinase CK2, a target implicated in cancer.[\[12\]](#) The 7-methoxy group of the title compound provides a specific point for electronic and steric modification, allowing medicinal chemists to probe the structure-activity relationship (SAR) of potential inhibitors and optimize their binding to the kinase's active site.

Visualization: General Mechanism of Quinolone Action



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Caption: Conceptual diagram of quinolone antibiotics inhibiting bacterial DNA gyrase, leading to cell death.

Chapter 5: Conclusion and Future Outlook

From its conceptual roots in the 19th-century isolation of quinoline, **7-Methoxyquinoline-3-carboxylic acid** has emerged as a bespoke molecule, accessible through classic and robust synthetic pathways like the Gould-Jacobs reaction. Its history is not one of direct discovery, but of rational design and synthesis, driven by the needs of medicinal chemistry. As an intermediate, it provides a valuable platform for generating novel derivatives aimed at

combating microbial resistance and developing targeted therapies for diseases like cancer.[\[3\]](#) [\[12\]](#) Future research will likely focus on incorporating this scaffold into new molecular architectures, leveraging its specific substitution pattern to achieve greater potency and selectivity against emerging biological targets.

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